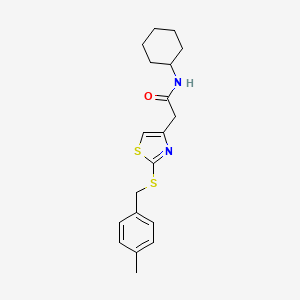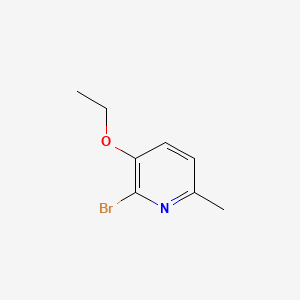
N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative with a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl group consists of a sulfur atom bonded to an oxygen atom and connected to the nitrogen atom of the amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis
Furans are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The specific reactions that “N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Catalytic Organic Synthesis
This compound is utilized in catalytic organic synthesis, where it serves as an intermediate in the transformation of biomass into valuable chemical precursors. Its role in the synthesis of novel compounds through green chemistry principles is significant, as it demonstrates the feasibility of converting biomass into useful products .
Antibacterial Agents
The furan-3-yl moiety of the compound has been incorporated into 7-piperazinylquinolones, which are evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The nature of the functionality on the ethyl spacer attached to the piperazine ring and the type of side chain present at the N-1 position of the quinolone ring can modulate the antibacterial activity .
Flavor and Fragrance Industry
In the flavor and fragrance industry, derivatives of this compound are used as flavoring agents due to their fruity and sweet notes. They contribute to the aroma profile of various products, enhancing the sensory experience .
Biological Potential of Indole Derivatives
While not directly related to the compound , indole derivatives, which share a similar heterocyclic structure, have a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which indicate the potential for the furan-3-yl compound to be explored for similar applications .
NF-κB Inhibitors in Anticancer Drug Research
Compounds with structures similar to the furan-3-yl compound are being investigated as NF-κB inhibitors, which could be useful in anticancer drug research. These inhibitors may have a beneficial impact on various diseases where inflammation plays a crucial role in the pathogenesis .
Novel Furan Derivatives in Antibacterial Activity
Recent advances in the synthesis of novel furan derivatives, including those with a furan-3-yl moiety, have shown promise in antibacterial activity. The radical bromination of methyl groups and subsequent reactions to create phosphonate derivatives exemplify the versatility of these compounds in developing new antibacterial agents .
Safety And Hazards
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-9-13(3-4-14(11)18-2)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNNQNOZTLKKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)
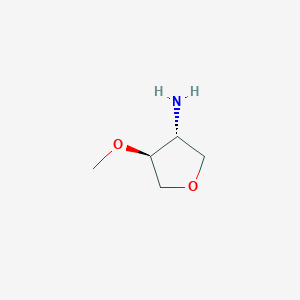
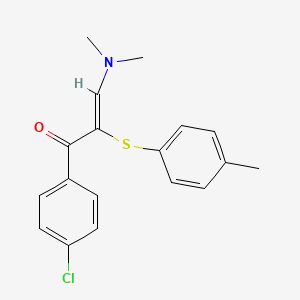
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
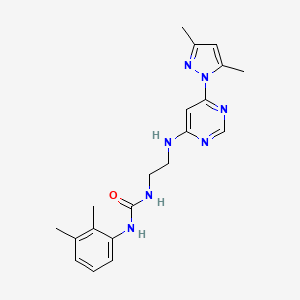


![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)
